8-Bromo-4-chloro-3-nitroquinoline
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Overview
Description
8-Bromo-4-chloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4BrClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-nitroquinoline typically involves the bromination, chlorination, and nitration of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process often requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Quinoline N-oxides: Oxidation reactions produce N-oxides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is used in the development of antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Another derivative with a fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness: 8-Bromo-4-chloro-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromo, chloro, and nitro groups makes it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
8-bromo-4-chloro-3-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWHFXFGJZPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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